Benzyl alpha-D-xylopyranoside

Vue d'ensemble

Description

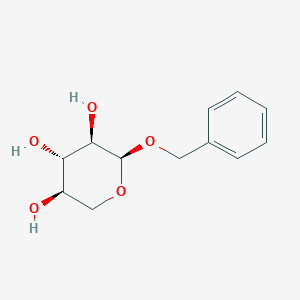

Benzyl alpha-D-xylopyranoside is a glycoside compound derived from xylose, a five-carbon sugar It consists of a benzyl group attached to the anomeric carbon of alpha-D-xylopyranose

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl alpha-D-xylopyranoside typically involves the glycosylation of alpha-D-xylopyranose with benzyl alcohol. One common method is the use of benzyl chloride and sodium hydride to achieve regiospecific benzylation. This reaction produces methyl 2,4-di-O-benzyl-alpha-D-xylopyranoside in a 70% yield .

Industrial Production Methods: Industrial production of this compound may involve similar glycosylation techniques, optimized for large-scale synthesis. Enzymatic pathways can also be employed, utilizing specific glycosyltransferases to catalyze the formation of the glycosidic bond .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl alpha-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or benzoyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Acetic anhydride in the presence of sodium acetate can be used for acetylation.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of acetylated or benzoylated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Benzyl alpha-D-xylopyranoside serves as a valuable building block in the synthesis of more complex carbohydrates and glycosides. Its role as a glycosyl donor facilitates the formation of glycosidic bonds, which are essential in constructing oligosaccharides and polysaccharides.

Synthesis Techniques

- Glycosylation Reactions : The compound can be utilized in various glycosylation reactions, often under mild conditions, enhancing the yield and selectivity of the products. For instance, it has been shown that this compound can act as an effective donor in reactions with acceptors like alcohols or phenols to form xylosides .

- Machine Learning Optimization : Recent advancements have integrated machine learning techniques to optimize glycosylation reactions involving this compound. This approach has improved reaction conditions, leading to higher yields and reduced by-products .

Biotechnology Applications

This compound is significant in biotechnological applications, particularly in the field of enzyme research.

Enzyme Substrate Studies

- Glycoside Hydrolases : This compound is used as a substrate for various glycoside hydrolases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. Studies have demonstrated that this compound can be hydrolyzed by specific enzymes, providing insights into enzyme kinetics and mechanisms .

- Glycoprotein Synthesis : It has been shown to play a role in the synthesis of glycoproteins, where it serves as a primer for glycosaminoglycan (GAG) chains, crucial for cell signaling and structural integrity in tissues .

Pharmaceutical Research

The pharmaceutical industry has recognized the potential of this compound in drug development.

Drug Delivery Systems

- Prodrug Formation : By modifying lipophilic compounds into more hydrophilic forms via glycosylation with this compound, researchers have improved the pharmacokinetic properties of various drugs, enhancing their bioavailability and therapeutic efficacy .

- Antitumor Activity : Some studies have indicated that derivatives of this compound exhibit selective cytotoxicity against tumor cells. For example, modified xylosides have been reported to inhibit tumor growth significantly in animal models, suggesting their potential as anticancer agents .

Case Studies and Empirical Data

Mécanisme D'action

The mechanism of action of Benzyl alpha-D-xylopyranoside involves its interaction with specific enzymes and receptors. It can act as a substrate for glycosyltransferases, leading to the synthesis of glycosaminoglycans. These glycosaminoglycans play crucial roles in cellular processes such as cell signaling, adhesion, and proliferation .

Comparaison Avec Des Composés Similaires

- Methyl alpha-D-xylopyranoside

- Ethyl alpha-D-xylopyranoside

- Phenyl alpha-D-xylopyranoside

Comparison: Benzyl alpha-D-xylopyranoside is unique due to its benzyl group, which imparts distinct hydrophobic properties. This makes it more suitable for certain applications, such as in drug delivery systems, compared to its methyl or ethyl counterparts. Additionally, the benzyl group can be easily modified, providing versatility in chemical synthesis .

Activité Biologique

Benzyl alpha-D-xylopyranoside is a glycoside with notable biological activities, particularly in the context of its interactions with various biological systems. This article synthesizes research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the anomeric carbon of xylopyranose. Its molecular formula is , and it is soluble in organic solvents such as DMSO, which facilitates its use in various biological assays.

1. Calcium Mobilization

Research indicates that xylopyranoside derivatives, including this compound, can act as agonists for D-myo-inositol 1,4,5-trisphosphate receptors. These compounds have been shown to mobilize calcium ions from intracellular stores, a process critical for various cellular functions. In a comparative study, certain derivatives demonstrated significant potency in releasing Ca²⁺, suggesting that structural modifications can enhance biological activity .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes. For instance, studies have shown that related compounds exhibit strong inhibition of protein tyrosine phosphatase 1B (PTP1B), with an IC50 value indicating effective inhibition. This property suggests potential applications in managing metabolic disorders such as diabetes .

3. Antioxidant Activity

The antioxidant properties of this compound have been highlighted in various studies. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Calcium Signaling : By acting on inositol trisphosphate receptors, it influences calcium signaling pathways critical for cellular communication and function.

- Enzyme Modulation : Inhibition of PTP1B can lead to enhanced insulin signaling pathways, thereby improving glucose metabolism and potentially offering therapeutic benefits for insulin resistance .

- Oxidative Stress Reduction : Its antioxidant capacity helps to protect cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Research Findings and Case Studies

A comprehensive review of literature provides insights into the diverse applications and efficacy of this compound:

Propriétés

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.